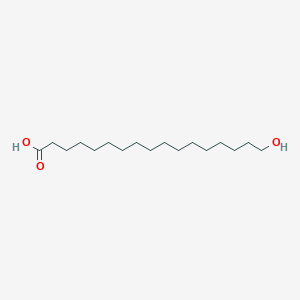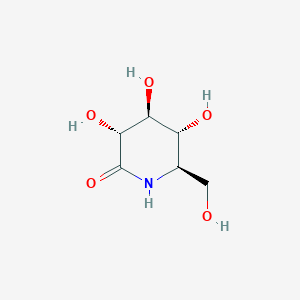
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a cyclic amine that contains a piperidone ring and several hydroxyl groups. This compound has been found to possess various biochemical and physiological effects that make it useful in scientific research.
Mécanisme D'action
The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is not well understood. However, it is believed that 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to inhibit the activity of several enzymes, including tyrosinase, which is involved in the production of melanin.
Effets Biochimiques Et Physiologiques
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several biochemical and physiological effects. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been shown to possess antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several advantages for use in lab experiments. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is readily available and relatively inexpensive, making it accessible to researchers. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is stable under a wide range of conditions, making it easy to handle and store. However, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. One area of research involves the development of new drugs based on 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several promising pharmacological properties, and further research may lead to the development of new drugs for the treatment of various diseases. Additionally, research is needed to better understand the mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone and its interactions with various enzymes and proteins in the body.
Méthodes De Synthèse
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone can be synthesized through several methods, including the reaction of 2,3,4,5-tetrahydroxypentanal with ammonia and a reducing agent. This process yields 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone with high purity and yield. Other methods involve the use of different starting materials and reagents, but they all result in the formation of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone.
Applications De Recherche Scientifique
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is in the synthesis of bioactive compounds. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone serves as a key intermediate in the synthesis of several natural products, including alkaloids, amino acids, and nucleosides. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
14904-83-7 |
|---|---|
Nom du produit |
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone |
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5-/m1/s1 |
Clé InChI |
AJJXPYDGVXIEHE-SQOUGZDYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Synonymes |
3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidone 5-amino-5-deoxy-D-gluconic acid delta-lactam 5-amino-5-deoxygluconic acid delta-lactam glucono-delta-lactam idonic acid stereoisomer of 5-amino-5-deoxygluconic acid delta-lactam |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



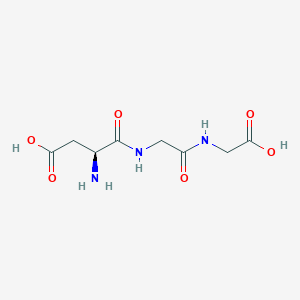
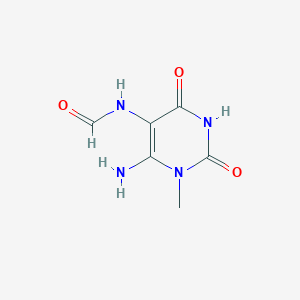
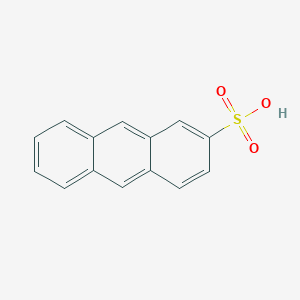
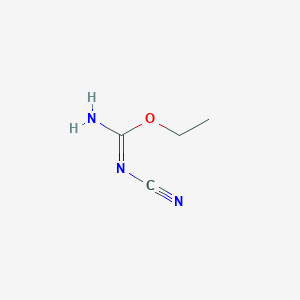
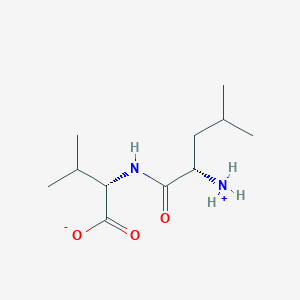
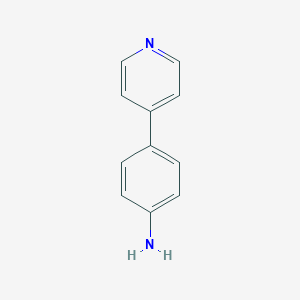

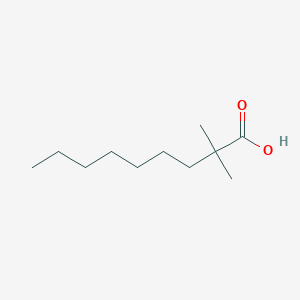
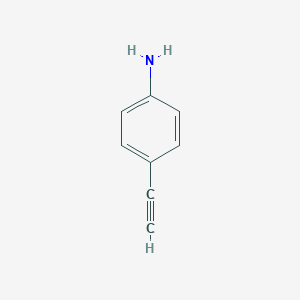

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
